Tnik-IN-6
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Overview
Description
Traf2 and Nck-interacting kinase inhibitor 6 (Tnik-IN-6) is a compound that acts as an inhibitor of Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation. This compound has shown potential in treating neurological and psychiatric disorders due to its inhibitory concentration (IC50) of 0.93 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This step often includes the use of bromination, fluorination, and nitration reactions.
Functional group modifications:
Purification and isolation: The final compound is purified using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tnik-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tnik-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TNIK and its effects on various biochemical pathways.
Mechanism of Action
Tnik-IN-6 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . TNIK is involved in various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
NCB-0846: Another TNIK inhibitor with similar inhibitory effects on TNIK activity.
Compound 9: A compound structurally related to Tnik-IN-6, also acting as a TNIK inhibitor.
Uniqueness
This compound is unique due to its specific inhibitory concentration (IC50) of 0.93 μM, making it a potent inhibitor of TNIK.
Properties
Molecular Formula |
C13H8BrFN4 |
---|---|
Molecular Weight |
319.13 g/mol |
IUPAC Name |
5-bromo-2-(2-fluoropyridin-4-yl)-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C13H8BrFN4/c14-9-6-18-13(16)12-8(9)1-2-10(19-12)7-3-4-17-11(15)5-7/h1-6H,(H2,16,18) |
InChI Key |
KARJFNUGCLEZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN=C2N)Br)C3=CC(=NC=C3)F |
Origin of Product |
United States |
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